molecular formula C10H18O2 B12645694 3-Methylbut-2-enyl 2-methylbutyrate CAS No. 84254-80-8

3-Methylbut-2-enyl 2-methylbutyrate

Cat. No.: B12645694
CAS No.: 84254-80-8
M. Wt: 170.25 g/mol
InChI Key: SPZJCVIOUQJWGX-UHFFFAOYSA-N
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Description

3-Methylbut-2-enyl 2-methylbutyrate is an organic compound with the molecular formula C10H18O2. It is an ester formed from the reaction of 3-methylbut-2-en-1-ol and 2-methylbutanoic acid. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbut-2-enyl 2-methylbutyrate typically involves the esterification of 3-methylbut-2-en-1-ol with 2-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-Methylbut-2-enyl 2-methylbutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound can be oxidized to form 3-methylbut-2-en-1-ol and 2-methylbutanoic acid.

    Reduction: Reduction can yield 3-methylbut-2-en-1-ol.

    Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.

Scientific Research Applications

3-Methylbut-2-enyl 2-methylbutyrate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound’s pleasant aroma makes it useful in studies related to olfactory receptors and scent perception.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a flavoring agent in pharmaceuticals.

    Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.

Mechanism of Action

The mechanism of action of 3-Methylbut-2-enyl 2-methylbutyrate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity aroma. In biological systems, it may also interact with enzymes and other proteins, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbut-3-enyl 2-methylbutyrate
  • 2-Methylbut-2-enyl 2-methylbutyrate
  • 3-Methylbut-2-enyl acetate

Uniqueness

3-Methylbut-2-enyl 2-methylbutyrate is unique due to its specific ester linkage and the presence of both methyl and butenyl groups. This structure imparts distinct chemical and sensory properties, making it valuable in the flavor and fragrance industry. Compared to similar compounds, it offers a unique balance of volatility and stability, enhancing its effectiveness as a flavoring agent.

Properties

CAS No.

84254-80-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-methylbut-2-enyl 2-methylbutanoate

InChI

InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h6,9H,5,7H2,1-4H3

InChI Key

SPZJCVIOUQJWGX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC=C(C)C

Origin of Product

United States

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